(7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a compound that includes a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been synthesized using novel methods in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is suitable for a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives make them suitable structures for a wide range of applications .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sunitha et al., 2017).
Antiviral Activity
Benzofuran compounds have also been investigated for their antiviral activities. Novel benzofuran-transition metal complexes were synthesized and showed significant inhibitory activity against HIV, with some compounds being more potent than standard treatments. This highlights their potential in antiviral drug development (Galal et al., 2010).
Antitumor and Antioxidant Activities
Thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives, which may share structural similarities with the query compound, have been synthesized and assessed for their antioxidant and antitumor activities. Some of these compounds exhibited promising activities, indicating potential applications in cancer treatment and antioxidant therapy (Abu-Hashem et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds incorporating benzofuran units has been a focus of chemical research, indicating the interest in exploring the diverse biological activities and applications of these compounds (Kametani et al., 1978).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been conducted. These investigations provide valuable insights into the electronic structure, potential reactivity, and molecular interactions of benzofuran derivatives (Gumus et al., 2018).
Mechanism of Action
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-5-3-4-12-8-15(27-18(12)14)19(23)22-7-6-13(11-22)26-17-10-20-9-16(21-17)25-2/h3-5,8-10,13H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUOLQIEGLJRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.